
1,2-Benzenedicarboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent used in various chemical reactions. PBA is a white crystalline solid that is soluble in organic solvents and is highly explosive in nature. It is widely used in organic synthesis, pharmaceuticals, and as a bleaching agent in the paper and textile industries.
Mecanismo De Acción
PBA acts as an electrophilic oxidizing agent that can transfer an oxygen atom to a substrate. The reaction mechanism involves the formation of a peroxycarboxylic acid intermediate, which then reacts with the substrate to form the oxidized product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
PBA has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PBA has been used as a reagent in the synthesis of various drugs, including antimalarial drugs and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PBA as an oxidizing agent in laboratory experiments include its high reactivity, selectivity, and ease of use. PBA is also readily available and relatively inexpensive. However, PBA is highly explosive and requires careful handling and storage. It is also highly reactive and can cause skin and eye irritation.
Direcciones Futuras
Future research on PBA could focus on developing new methods for synthesizing PBA that are safer and more efficient. In addition, research could focus on developing new applications for PBA, such as in the synthesis of new drugs or in the development of new materials. Research could also focus on the mechanism of action of PBA and its effects on biological systems, such as its antimicrobial and antifungal properties.
Métodos De Síntesis
There are several methods for synthesizing PBA, but the most common method is the reaction of hydrogen peroxide with benzoic acid in the presence of a catalyst. The reaction takes place in two steps. In the first step, benzoic acid is converted into benzoic peroxide by reacting it with hydrogen peroxide in the presence of sulfuric acid. The second step involves the oxidation of benzoic peroxide to PBA by reacting it with hydrogen peroxide in the presence of acetic acid.
Aplicaciones Científicas De Investigación
PBA is widely used in organic synthesis as an oxidizing agent. It is used to oxidize alcohols to aldehydes or ketones, and to oxidize sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of epoxides, lactones, and quinones. In addition, PBA is used in the pharmaceutical industry as a reagent in the synthesis of various drugs. PBA is also used as a bleaching agent in the paper and textile industries.
Propiedades
Número CAS |
1203-40-3 |
|---|---|
Nombre del producto |
1,2-Benzenedicarboperoxoic acid |
Fórmula molecular |
C8H6O6 |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
benzene-1,2-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-3-1-2-4-6(5)8(10)14-12/h1-4,11-12H |
Clave InChI |
DRZOELSSQWENBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |
Otros números CAS |
1203-40-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



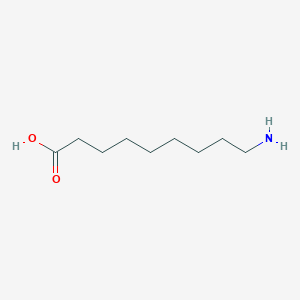

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
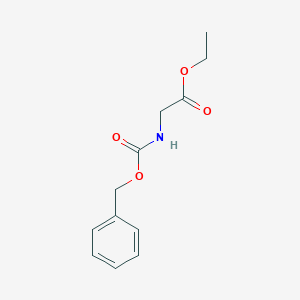

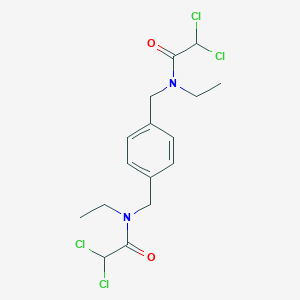
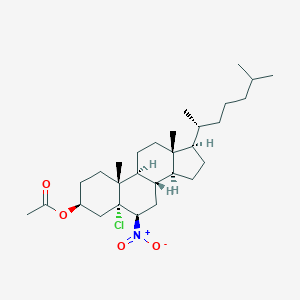

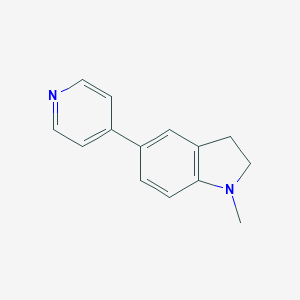

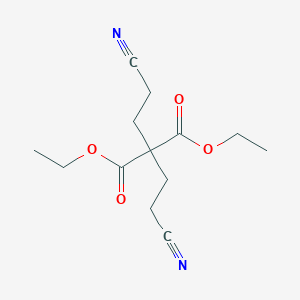

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
